

# gedatolisib GR metrics analysis cell viability

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

## Comparative Performance Data

The table below summarizes the key GR metrics and cell viability data from a study comparing **gedatolisib** with other PAM inhibitors across a panel of 28 breast cancer cell lines [1].

| Inhibitor Name      | Target                                                    | Average GR50 (nM) | Average GR <sub>Max</sub> | Key Findings                                                                            |
|---------------------|-----------------------------------------------------------|-------------------|---------------------------|-----------------------------------------------------------------------------------------|
| <b>Gedatolisib</b>  | Pan-PI3K/mTOR (all Class I PI3K isoforms, mTORC1, mTORC2) | 12 nM             | -0.68                     | Most potent and efficacious; strong cytotoxic effect (GR <sub>Max</sub> < 0) [1]        |
| <b>Alpelisib</b>    | PI3K $\alpha$                                             | 2783 nM           | -0.10                     | Modest effect; efficacy linked to PIK3CA mutation status [1]                            |
| <b>Capivasertib</b> | AKT                                                       | 2602 nM           | 0.00                      | Primarily cytostatic effect (GR <sub>Max</sub> ~ 0) [1]                                 |
| <b>Everolimus</b>   | mTORC1                                                    | 2134 nM           | 0.33                      | Least efficacious; net positive GR <sub>Max</sub> indicates poor growth suppression [1] |

**Abbreviations:** **GR50:** The drug concentration that reduces the cell growth rate by 50%. A lower value indicates greater potency. **GR<sub>Max</sub>:** The maximum effect of a drug on the growth rate. A value below 0 indicates a cytotoxic effect (cell death), a value of 0 indicates a cytostatic effect (growth arrest without death), and a value above 0 indicates inadequate growth suppression [1].

## Experimental Protocols and Methodology

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the key study [1]:

- **GR Metrics Analysis:** This method was used to quantify the anti-proliferative and cytotoxic effects of the drugs, independent of cell division rates [1]. Cell viability was measured before and after a 72-hour drug treatment across a range of concentrations. The GR values were calculated to distinguish cytostatic effects (GR=0) from cytotoxic effects (GR<0) [1].
- **Cell Viability and Death Assays:** Complementary to GR metrics, classical endpoint cell viability was assessed using a **Real-Time Glo MT (RT-Glo MT) assay** after 72 hours of treatment. Concurrently, cell death was measured by staining with **Sytox green**, a dye that enters cells with compromised membranes, to confirm cytotoxic effects [1].
- **Cell Line Panel:** The study used a panel of 28 breast cancer cell lines with diverse genetic backgrounds, including varying statuses of **PIK3CA, PTEN, ER, and HER2**. This design ensured the findings were relevant across different breast cancer subtypes and PAM pathway alteration statuses [1].

## Mechanistic Rationale and Pathway Workflow

**Gedatolisib's** superior performance is due to its comprehensive inhibition of the PAM pathway, which prevents the adaptive resistance often seen with single-node inhibitors [2] [1]. The following diagram illustrates the pathway and the points of inhibition.



Click to download full resolution via product page

▲ *PAM Pathway Inhibition Diagram* [2] [1] [3]

The diagram shows that **gedatolisib** simultaneously inhibits multiple nodes, leading to more complete pathway suppression and overcoming feedback loops that can reactivate the pathway with single-node inhibitors [1].

## Interpretation Guide for Researchers

- **GR Metrics vs. Traditional IC50:** GR metrics provide a more accurate assessment of drug effect in proliferation assays by accounting for rates of cell division, whereas traditional IC50 values can be

confounded by differential division rates across cell lines [1].

- **Implications for Drug Development:** The data suggests that **potent, multi-node PAM inhibition** is a viable strategy to achieve broader and more durable efficacy across patient populations, including those without common PAM pathway mutations like PIK3CA [1] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Gedatolisib shows superior potency and efficacy versus ... [nature.com]
2. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [pmc.ncbi.nlm.nih.gov]
3. - Wikipedia Gedatolisib [en.wikipedia.org]
4. PAM Inhibition Adds Value in HR+/HER2- PIK3CA Wild ... [cancernetwork.com]

To cite this document: Smolecule. [gedatolisib GR metrics analysis cell viability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-gr-metrics-analysis-cell-viability>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)